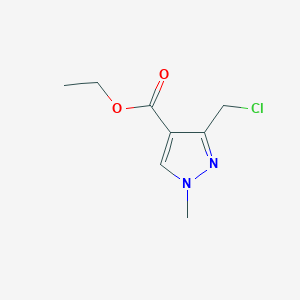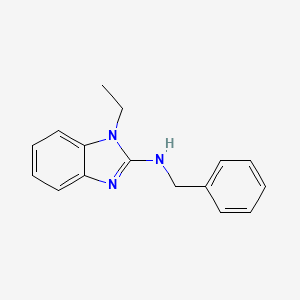
3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is a synthetic compound that has potential applications in scientific research. The compound is a quinoline derivative that has been synthesized using various methods.
科学的研究の応用
3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one has potential applications in various scientific research areas such as drug discovery, cancer research, and neuroscience. The compound has been shown to have inhibitory effects on various cancer cell lines, making it a potential candidate for cancer drug development. Additionally, the compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease, suggesting potential applications in neuroscience research.
作用機序
The mechanism of action of 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and reduce the production of inflammatory cytokines. Additionally, the compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one in lab experiments is its potential as a drug candidate for cancer and neurodegenerative diseases. The compound has also been shown to have low toxicity in animal models, making it a relatively safe compound to use in lab experiments. However, one of the limitations of using the compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several possible future directions for research on 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one. One possible direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the efficacy and safety of the compound in vivo and in clinical trials. Finally, there is a need for more research on the potential applications of the compound in other scientific research areas such as infectious diseases and cardiovascular diseases.
Conclusion
In conclusion, 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is a synthetic compound that has potential applications in various scientific research areas. The compound has been synthesized using various methods and has been shown to have inhibitory effects on cancer cell growth and neurodegeneration. The mechanism of action of the compound is not fully understood, but it has been suggested to act by inhibiting various enzymes and signaling pathways. The compound has various biochemical and physiological effects and has low toxicity in animal models. However, the compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Possible future directions for research on the compound include investigating its mechanism of action, optimizing the synthesis method, evaluating its efficacy and safety in vivo and in clinical trials, and exploring its potential applications in other scientific research areas.
合成法
The synthesis of 3-(3,4-dimethoxybenzoyl)-1-(4-fluorobenzyl)quinolin-4(1H)-one is a multi-step process that involves the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 4-fluorobenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-4-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce the final product.
特性
IUPAC Name |
3-(3,4-dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c1-30-22-12-9-17(13-23(22)31-2)24(28)20-15-27(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)29/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBRVUIFBYFQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxybenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(Aminomethyl)cyclohexyl]-2-(2,4,6-trimethylphenoxy)acetamide;hydrochloride](/img/structure/B2922678.png)




![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2922683.png)
![3-methyl-5-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2922684.png)

![3-[1-(2,4-dichlorophenyl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2922687.png)
![2-hydroxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B2922689.png)


